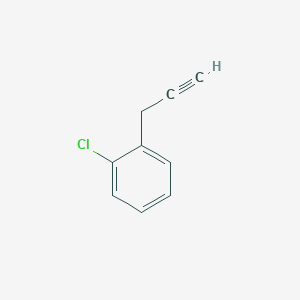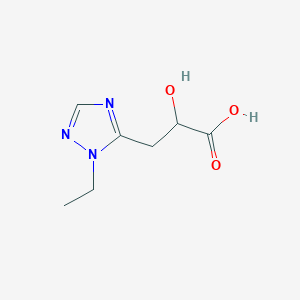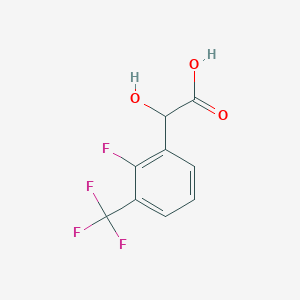
2-Fluoro-3-(trifluoromethyl)mandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid is a fluorinated organic compound with the molecular formula C9H6F4O3. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid typically involves the introduction of fluorine and trifluoromethyl groups into an aromatic ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the aromatic ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted aromatic compounds, which are valuable intermediates in various chemical syntheses .
Applications De Recherche Scientifique
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid is unique due to the combination of fluorine and trifluoromethyl groups, which impart enhanced stability, reactivity, and biological activity compared to similar compounds. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H6F4O3 |
|---|---|
Poids moléculaire |
238.14 g/mol |
Nom IUPAC |
2-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-4(7(14)8(15)16)2-1-3-5(6)9(11,12)13/h1-3,7,14H,(H,15,16) |
Clé InChI |
NYDOINYVIKLEHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


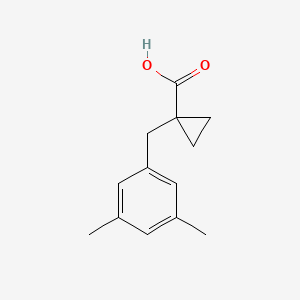




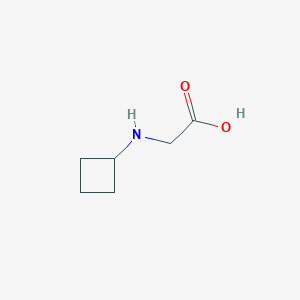
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

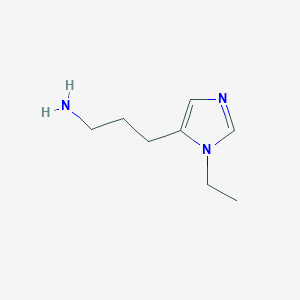

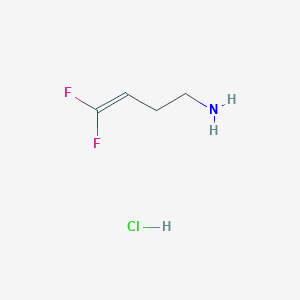
![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
